4-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine
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Overview
Description
4-[(2E)-2-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazine core, which is known for its stability and versatility in chemical reactions.
Preparation Methods
The synthesis of 4-[(2E)-2-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE typically involves a multi-step process. One common method includes the reaction of 4′-aminoacetophenone with 2,5-dimethoxybenzaldehyde using a 40% NaOH solution as a catalyst in ethanol. This reaction forms an amine chalcone, which is then subjected to amidation through the reaction with succinic anhydride .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine core. Common reagents used in these reactions include NaOH, succinic anhydride, and various catalysts like pyridine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
While specific applications of 4-[(2E)-2-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE are not well-documented, compounds with similar structures are often explored for their potential in medicinal chemistry, particularly as antimicrobial and anticancer agents. The triazine core is known for its pharmacological properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action for this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar compounds include other triazine derivatives, such as:
- 2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid
- 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic acid These compounds share structural similarities but differ in their specific functional groups and potential applications. The unique combination of the triazine core with the morpholine and phenyl groups in 4-[(2E)-2-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE may offer distinct advantages in terms of stability and reactivity.
Properties
Molecular Formula |
C22H25N7O3 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H25N7O3/c1-30-18-8-9-19(31-2)16(14-18)15-23-28-21-25-20(24-17-6-4-3-5-7-17)26-22(27-21)29-10-12-32-13-11-29/h3-9,14-15H,10-13H2,1-2H3,(H2,24,25,26,27,28)/b23-15+ |
InChI Key |
HEQKMJVQYCCGIA-HZHRSRAPSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4 |
Origin of Product |
United States |
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